molecular formula C11H15NO3 B1446611 Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester CAS No. 1215980-81-6

Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester

Cat. No.: B1446611
CAS No.: 1215980-81-6
M. Wt: 209.24 g/mol
InChI Key: JMNWTWOPVVNJEE-UHFFFAOYSA-N
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Description

Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester (CAS: Not explicitly provided in evidence) is a substituted benzoic acid derivative characterized by:

  • 1-methylethyl (isopropyl) ester: Modifies lipophilicity, which impacts bioavailability and metabolic stability .

Properties

IUPAC Name

propan-2-yl 4-amino-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(2)15-11(13)8-4-5-9(12)10(6-8)14-3/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNWTWOPVVNJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Process

Step Description Reagents & Conditions Yield & Purity Notes
1. Preparation of 3-nitro-4-chlorobenzoyl aniline React 3-nitro-4-chlorobenzoic acid with aniline in chlorobenzene solvent, catalyzed by thionyl chloride 70-100 °C, 2 hours, stirring Yield: 88.2-97%, Purity: 98.0-98.5%, M.P.: 128-130 °C High yield and purity; chlorobenzene used as solvent
2. Etherification to 3-nitro-4-methoxybenzoyl aniline React 3-nitro-4-chlorobenzoyl aniline with methyl alcohol and potassium hydroxide Reflux at 60-80 °C for 8 hours Yield: 94.9%, Purity: 99.0%, M.P.: 162-163 °C Methanol acts as methylating agent; alkaline conditions
3. Reduction to 3-amino-4-methoxybenzanilide Reduce 3-nitro-4-methoxybenzoyl aniline using hydrazine hydrate and alkali ferrous oxide catalyst 55-60 °C, reflux 3 hours Yield: 94.5-95.3%, Purity: 99.3-99.5%, M.P.: 152-154 °C Hydrazine hydrate effective reducing agent; catalyst removal by filtration

This synthetic route is scalable to industrial volumes (1000 L reactors) and uses common reagents and solvents such as chlorobenzene, methyl alcohol, potassium hydroxide, and hydrazine hydrate. The process involves careful temperature control and catalyst handling to optimize yield and purity.

Esterification to Form the Isopropyl Ester

The final step to obtain benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester involves esterification of the corresponding acid or intermediate with isopropanol.

  • Method: Fischer esterification using isopropanol and acid catalyst (e.g., sulfuric acid)
  • Conditions: Reflux under inert atmosphere for several hours
  • Purification: Liquid-liquid extraction followed by drying and crystallization

This method is analogous to methyl esterification processes reported for related compounds, where the esterification reaction proceeds efficiently under acidic catalysis and heat.

Alternative Reduction Techniques

Besides hydrazine hydrate reduction, catalytic hydrogenation using Raney nickel under hydrogen pressure has been reported:

Catalyst Conditions Yield Purity Notes
Raney nickel 13 kg/cm² H2 pressure, 80-105 °C, 6 hours ~70% 99.3% Requires hydrogen gas and pressure vessel; suitable for large scale

This method provides an alternative to hydrazine reduction with different operational considerations such as safety and equipment requirements.

Analytical and Research Findings Supporting Preparation

  • Purity and Yield: Across methods, purity exceeds 98%, with yields ranging from 70% to 97%, indicating efficient synthesis.
  • Melting Points: Consistent melting points (128-130 °C for intermediates, 152-154 °C for final amine) confirm compound identity and purity.
  • Catalyst Use: Alkali ferrous oxide and Raney nickel are effective catalysts for reduction steps.
  • Solvent Selection: Chlorobenzene, methyl alcohol, and alkanes with boiling points 60-150 °C are suitable solvents, balancing solubility and reaction kinetics.

Summary Table of Key Preparation Parameters

Step Intermediate/Product Reagents Conditions Yield (%) Purity (%) Melting Point (°C)
1 3-nitro-4-chlorobenzoyl aniline 3-nitro-4-chlorobenzoic acid, aniline, thionyl chloride, chlorobenzene 70-100 °C, 2 h 88.2-97 98.0-98.5 128-130
2 3-nitro-4-methoxybenzoyl aniline 3-nitro-4-chlorobenzoyl aniline, methyl alcohol, KOH Reflux 8 h 94.9 99.0 162-163
3 3-amino-4-methoxybenzanilide 3-nitro-4-methoxybenzoyl aniline, hydrazine hydrate, ferrous oxide 55-60 °C, reflux 3 h 94.5-95.3 99.3-99.5 152-154
4 This compound 3-amino-4-methoxybenzoic acid, isopropanol, acid catalyst Reflux, several hours Variable (typically 70-95) >98 Not specified

Research Insights and Practical Considerations

  • The multi-step synthesis requires careful control of reaction conditions to avoid side reactions such as over-reduction or ester hydrolysis.
  • Use of hydrazine hydrate is efficient but requires safety precautions due to its toxicity and reactivity.
  • Catalytic hydrogenation offers a cleaner alternative but necessitates specialized equipment.
  • The choice of solvents and catalysts can be optimized for scale-up and environmental safety.
  • Analytical techniques such as TLC, melting point determination, and NMR spectroscopy are essential for monitoring reaction progress and confirming product identity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to an amine or hydroxylamine.

    Substitution: The methoxy and amino groups can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Quinones and nitro derivatives.

    Reduction: Amines and hydroxylamines.

    Substitution: Nitrobenzoates, halobenzoates, and sulfonated benzoates.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications:

  • Building Block for Drug Synthesis: The compound serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential bioactive properties, including antibacterial and cytotoxic activities. For instance, derivatives of benzoic acid have shown promising results against cancer cell lines such as HepG2 with notable cytotoxicity.
  • Antimicrobial Properties: The modification of non-toxic PABA (para-aminobenzoic acid) into similar structures has led to the development of Schiff bases that exhibit significant antimicrobial activity. These findings suggest that benzoic acid derivatives may be valuable in developing new antimicrobial agents.

Trypanocidal Activity:

  • Research indicates that benzoic acid derivatives can be studied for their trypanocidal activity through molecular docking studies targeting specific enzymes like trans-sialidase. This application highlights the compound's potential in treating diseases caused by Trypanosoma parasites.

Materials Science

Thermal Stability and Flame Resistance:

  • Compounds derived from benzoic acid have been synthesized to improve the thermal stability and flame resistance of various materials, including plastics and coatings. The synthesis typically involves nucleophilic aromatic substitutions and metal-catalyzed cross-coupling reactions. Such enhancements are crucial for developing safer and more durable materials for industrial applications.

Corrosion Inhibition:

  • A derivative of benzoic acid has been utilized as an organic inhibitor for corrosion prevention in susceptible materials. Studies have demonstrated that these compounds effectively reduce corrosion rates, making them suitable for protective coatings in various industries.

Organic Synthesis

Reagent in Chemical Reactions:

  • Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester is employed as a reagent in organic synthesis protocols. Its functional groups allow it to participate in various chemical reactions, including esterification and nucleophilic substitutions .

Synthesis Techniques:

  • The synthesis of this compound can be achieved through methods like Fischer esterification using isopropanol and concentrated sulfuric acid as a catalyst. This reaction not only yields the desired ester but also serves as an educational tool in organic chemistry laboratories .

Case Study 1: Antimicrobial Activity Screening

A study was conducted to evaluate the antimicrobial properties of synthesized Schiff bases derived from benzoic acid derivatives. The results indicated that several compounds exhibited significant activity against a range of bacterial strains, suggesting their potential use in pharmaceutical formulations aimed at treating infections.

Case Study 2: Corrosion Prevention Application

Research focused on the application of benzoic acid derivatives as corrosion inhibitors demonstrated effective results when applied to metal surfaces exposed to corrosive environments. The study utilized electrochemical methods to assess the performance of these inhibitors, confirming their efficacy in reducing corrosion rates.

Mechanism of Action

The mechanism of action of benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the benzene ring influence the compound’s reactivity and binding affinity to enzymes and receptors. The ester group enhances its lipophilicity, facilitating its transport across cell membranes. The compound can act as an inhibitor or activator of various biochemical pathways, depending on its structural modifications and the target molecules involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Ester Group Key Properties/Activities Evidence ID
Target Compound 4-amino, 3-methoxy 1-methylethyl Potential biosensor recognition
Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester 4-(dimethoxybenzoyl)amino, 3-hydroxy Methyl Isolated from plants; novel structure
Benzoic acid, 4-ethoxy-, ethyl ester 4-ethoxy Ethyl Antioxidant biomarker; cancer resistance
Ethyl 4-methylbenzoate 4-methyl Ethyl Industrial intermediate; lower polarity
Benzoic acid, 4-hydroxy-3-[(1-methylethyl)amino]-, methyl ester 4-hydroxy, 3-(isopropylamino) Methyl Modified hydrogen-bonding capacity

Substituent Position and Biosensor Recognition

  • Para vs. Meta Substituents: The target compound’s 4-amino and 3-methoxy groups may exhibit stronger biosensor responses compared to meta-substituted derivatives. demonstrates that para-substituted benzoic acids (e.g., p-aminobenzoic acid) are more effectively recognized by biosensors than ortho- or meta-substituted analogues .
  • Amino vs. Hydroxyl Groups: Compounds with 4-amino groups (e.g., target compound) may exhibit distinct electronic profiles compared to 4-hydroxy derivatives (e.g., gallic acid in ), influencing antioxidant capacity and receptor binding.

Ester Group Modifications

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., Ethyl 4-methylbenzoate ) generally offer intermediate lipophilicity, balancing bioavailability and metabolic stability.

Physicochemical Properties

  • Solubility: Methoxy and amino groups may enhance solubility in polar solvents compared to purely alkyl-substituted derivatives (e.g., Ethyl 4-methylbenzoate ).

Research Findings and Contradictions

  • Biosensor Promiscuity: The target compound’s substituent positions (4-amino, 3-methoxy) may lead to stronger biosensor signals than para-hydroxy or meta-substituted analogues, as position dominates over substituent chemistry in recognition .
  • Antioxidant Activity: suggests esterification reduces antioxidant capacity, yet identifies an ethyl ester derivative (4-ethoxy) as a biomarker with antioxidant properties. This discrepancy implies that electron-donating groups (e.g., amino) may counteract esterification’s negative effects .

Biological Activity

Benzoic acid derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester (often referred to as 4-amino-3-methoxybenzoate or BAMBE ) exhibits a range of biological effects that can be categorized into antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of BAMBE can be represented as follows:

  • Chemical Formula : C11H15N2O3
  • Molecular Weight : 225.25 g/mol

This compound features a benzoic acid core with an amino group and a methoxy group, which are critical for its biological activity.

Antimicrobial Properties

BAMBE has shown significant antimicrobial activity against various pathogens. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For example, in a series of assays, BAMBE demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of BAMBE. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that BAMBE significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was attributed to the inhibition of NF-κB signaling pathways .

Case Studies

  • Case Study on Eczema Treatment :
    A clinical trial explored the efficacy of BAMBE as a topical treatment for eczema. Patients treated with BAMBE showed a reduction in the Eczema Area and Severity Index (EASI) scores compared to those receiving standard care. The study reported a significant decrease in itching and skin inflammation after four weeks of treatment .
  • Antibacterial Activity in Wound Healing :
    Another study investigated the use of BAMBE in wound healing applications. The compound was applied topically in a murine model of infected wounds. Results indicated enhanced healing rates and reduced bacterial load compared to controls, suggesting its potential utility in treating infected wounds .

The biological activities of BAMBE can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : BAMBE has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties.
  • Modulation of Immune Response : Its anti-inflammatory effects are likely due to the modulation of immune cell signaling pathways, particularly through the inhibition of NF-κB activation.

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialMIC against S. aureus: 64 µg/mL
Anti-inflammatoryReduced TNF-α by 50% in macrophages
Eczema Treatment EfficacyEASI score reduction by 30%
Wound Healing Improvement40% faster healing rate

Q & A

Basic Question: What are the recommended methods for synthesizing and purifying this compound?

Methodological Answer:
The synthesis typically involves esterification of 4-amino-3-methoxybenzoic acid with isopropyl alcohol using acid catalysts (e.g., sulfuric acid) under reflux conditions . For purification, ion-pair chromatography (IPC) is effective for separating aromatic acids and esters, as demonstrated in studies on structurally similar compounds. IPC employs counter-ions like tetrabutylammonium bromide to improve retention and resolution on reverse-phase columns . Post-synthesis, recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) can enhance purity.

Basic Question: How should researchers ensure the compound’s stability during storage?

Methodological Answer:
Stability is highly dependent on protecting the amino and ester functional groups from hydrolysis and oxidation. Store the compound under inert gas (e.g., nitrogen or argon) in airtight, light-resistant containers at –20°C. Desiccants like silica gel should be included to mitigate moisture. Periodic stability testing via HPLC or LC-MS is recommended to monitor degradation products, as outlined in protocols for sulfonamide derivatives .

Advanced Question: What spectroscopic techniques are optimal for structural elucidation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the ester linkage (δ 1.2–1.4 ppm for isopropyl CH3_3 groups) and methoxy/amino substituents. Compare with NIST reference data for 4-methoxybenzoic acid derivatives .
  • Mass Spectrometry (MS): Electron ionization (EI)-MS can identify molecular ions (e.g., [M+^+] at m/z 223) and fragmentation patterns. Cross-reference with NIST Chemistry WebBook spectra for validation .
  • Infrared (IR) Spectroscopy: Key peaks include C=O ester stretch (~1720 cm1^{-1}) and N–H bending (1650–1580 cm1^{-1}) .

Advanced Question: How does this compound exhibit antimicrobial activity, and how can researchers validate its mechanism?

Methodological Answer:
Analogous benzoic acid esters inhibit microbial growth by disrupting protein binding to salicylic acid pathways, as observed in Streptomyces strains . To validate:

Perform minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

Use molecular docking to model interactions with target enzymes (e.g., dihydrofolate reductase).

Conduct gene expression profiling (qPCR) to assess downregulation of virulence factors like biofilm formation .

Advanced Question: What computational approaches are suitable for predicting reactivity and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Electrostatic Potential (MEP): Map charge distribution to identify regions prone to nucleophilic attack (e.g., ester carbonyl group).
  • Molecular Dynamics (MD): Simulate solvent interactions to assess stability in aqueous or lipid environments .

Advanced Question: How should researchers resolve contradictions in reported synthesis yields or spectral data?

Methodological Answer:

  • Systematic Variability Analysis: Compare reaction conditions (catalyst concentration, temperature, solvent polarity) across studies. For example, higher isopropyl alcohol ratios may improve esterification efficiency .
  • Data Normalization: Replicate experiments using standardized protocols (e.g., NIST reference materials for calibration) to minimize instrumental discrepancies .
  • Meta-Analysis: Aggregate spectral data from multiple sources (e.g., NIST WebBook, peer-reviewed studies) to identify consensus peaks and outliers .

Advanced Question: What strategies optimize chromatographic separation of this compound from complex mixtures?

Methodological Answer:

  • Mobile Phase Optimization: Use acetonitrile/water gradients with 0.1% formic acid to enhance ionization in LC-MS. For HPLC, try C18 columns with 5 µm particle size and 250 mm length .
  • Ion-Pair Reagents: Add 10 mM sodium octane sulfonate to improve retention of polar amino-substituted esters .
  • Two-Dimensional LC (2D-LC): Couple hydrophilic interaction chromatography (HILIC) with reverse-phase LC for challenging separations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester
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Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester

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